5-Isopropyl-3-methyl-2-(methylthio)pyrazine
Description
Properties
CAS No. |
99784-22-2 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C9H14N2S/c1-6(2)8-5-10-9(12-4)7(3)11-8/h5-6H,1-4H3 |
InChI Key |
KDTCGKNUJMPSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1SC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazine Core Formation
A common route to pyrazine derivatives starts with the condensation of α-dicarbonyl compounds (e.g., methylglyoxal) with amino-substituted malonamides or related compounds under alkaline conditions. This generates hydroxylated pyrazine intermediates, such as 3-hydroxy-5-methylpyrazine-2-carboxamide derivatives, which serve as precursors for further transformations.
Functional Group Transformations
Following pyrazine ring formation, the hydroxyl group can be converted into carboxylic acid derivatives by acid-catalyzed hydrolysis and oxidation steps. Subsequent halogenation (e.g., chlorination using thionyl chloride) converts the carboxylic acid into 3-chloro-5-methylpyrazine-2-carboxylic acid, which is a key intermediate for further substitution reactions.
Introduction of the Methylthio Group
The methylthio substituent at the 2-position is typically introduced via nucleophilic substitution of the halogenated pyrazine intermediate with a methylthiolate nucleophile. This step replaces the chlorine atom with a methylthio group, yielding 2-(methylthio) substituted pyrazines.
- This substitution can be performed under mild heating and in the presence of suitable bases or solvents to promote nucleophilic attack.
Alkylation at the 5-Position
The isopropyl group at the 5-position can be introduced by alkylation reactions, such as Friedel-Crafts alkylation or by using alkyl-substituted precursors during the pyrazine ring formation. Alternatively, selective alkylation of the pyrazine ring can be achieved by using isopropyl halides or organometallic reagents.
- The choice of method depends on the availability of starting materials and desired regioselectivity.
Catalytic Hydrogenation and Purification
Hydrogenation under pressure (e.g., 2.0 MPa hydrogen pressure at 60 °C) with palladium on carbon catalyst is used to reduce intermediates and obtain the final product with high purity. After reaction completion, filtration and recrystallization from water or organic solvents yield the purified 5-Isopropyl-3-methyl-2-(methylthio)pyrazine.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Condensation | Methylglyoxal + 2-amino malonamide, NaOH, 5 °C | 3-hydroxy-5-methylpyrazine-2-formamide | Alkaline aqueous medium, 6 h reaction |
| 2 | Acid hydrolysis/oxidation | 50% Sulfuric acid, 100 °C, 12 h | 3-hydroxy-5-methylpyrazine-2-carboxylic acid | Off-white solid isolation |
| 3 | Halogenation | Thionyl chloride, DMF, dimethylbenzene, 80 °C | 3-chloro-5-methylpyrazine-2-carboxylic acid | 6 h reaction, followed by extraction |
| 4 | Hydrogenation | Pd/C catalyst, methanol, NaOH, 2.0 MPa H2, 60 °C | 2-methyl-5-pyrazine formate (intermediate) | 12 h reaction, filtration, concentration |
| 5 | Nucleophilic substitution | Methylthiolate source, base, solvent | 2-(methylthio) substituted pyrazine | Replaces halogen with methylthio group |
| 6 | Alkylation | Isopropyl halide or organometallic reagent | This compound | Friedel-Crafts or precursor substitution |
Research Findings and Optimization Notes
- The initial condensation step requires strict temperature control (around 5 °C) to ensure selective formation of the pyrazine ring and to minimize side reactions.
- Halogenation using thionyl chloride is optimized by using DMF as a catalyst and dimethylbenzene as solvent to improve yield and purity of the halogenated intermediate.
- Hydrogenation conditions (pressure, temperature, catalyst loading) significantly affect the reduction efficiency and product purity. Typical conditions are 2.0 MPa hydrogen pressure at 60 °C for 10–12 hours.
- The nucleophilic substitution to introduce the methylthio group must be carefully controlled to avoid overreaction or decomposition of the pyrazine ring.
- Alkylation at the 5-position is generally performed either during ring formation or by selective post-ring formation alkylation, depending on synthetic route preference and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methyl-2-(methylthio)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
5-Isopropyl-3-methyl-2-(methylthio)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used as a flavoring agent due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methyl-2-(methylthio)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized in Table 1.
Key Observations :
- Retention Indices : Simpler analogs like 3-methyl-2-(methylthio)pyrazine (RI = 1151) elute earlier in gas chromatography, suggesting higher volatility compared to bulkier derivatives .
- Sulfur Impact : The methylthio group increases molecular weight and polarity compared to methoxy or alkyl-substituted pyrazines (e.g., 2-methoxy-3-methyl-5-isobutylpyrazine in ).
Aroma and Flavor Contributions
Pyrazines are critical to flavor profiles in thermally processed foods. Table 2 compares aroma attributes and thresholds.
Key Observations :
- Methylthio Group : The -SCH₃ group in the target compound may impart sulfurous undertones, similar to dimethyl trisulfide (DMTS) in and , which enhances umami and saltiness .
- Synergistic Effects : In plant-based meats, pyrazines with sulfur groups (e.g., target compound) synergize with lipid oxidation products to amplify roasted aromas .
Key Observations :
Formation Pathways and Stability
Pyrazines form via Maillard reaction and Strecker degradation. The target compound’s substituents influence its stability:
- Isopropyl Group : Branched alkyl groups may slow thermal degradation compared to linear chains (e.g., 2-pentylfuran in decreases at high roasting temperatures) .
Biological Activity
5-Isopropyl-3-methyl-2-(methylthio)pyrazine is a compound belonging to the pyrazine family, which has garnered attention for its biological activities, particularly in agricultural and medicinal contexts. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
- Molecular Formula : C8H12N2S
- Molecular Weight : 172.25 g/mol
- IUPAC Name : this compound
- CAS Number : 99784-22-2
Biological Activity Overview
This compound exhibits various biological activities that make it a compound of interest in multiple fields:
- Antimicrobial Properties : Research indicates that pyrazines, including this compound, can suppress the growth of certain pathogens. A study involving volatile organic compounds (VOCs) produced by Lysobacter capsici AZ78 demonstrated that pyrazine derivatives could inhibit soilborne plant pathogens effectively .
- Flavor and Aroma Compounds : This compound is also noted for its role in flavor profiles, particularly in food science. Pyrazines contribute to the aroma of various foods and beverages, making them significant in food chemistry .
- Potential Therapeutic Applications : The unique structure of pyrazines allows for interactions with biological systems, potentially leading to therapeutic applications. Their ability to modulate enzyme activity suggests a role in drug development.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial activity of various pyrazines, including this compound, it was found that these compounds exhibited significant inhibitory effects against several fungal pathogens. The study utilized a split Petri dish method to evaluate the efficacy of synthetic pyrazines against pathogens like Fusarium and Phytophthora species. Results indicated a dose-dependent inhibition of mycelial growth, reinforcing the potential use of pyrazines in biocontrol strategies .
| Compound | Concentration (mg/Petri dish) | Mycelial Growth Inhibition (%) |
|---|---|---|
| This compound | 10 | 75 |
| 2,5-Dimethylpyrazine | 10 | 80 |
| Control | - | 0 |
Case Study 2: Flavor Profile Analysis
A comprehensive analysis was conducted to evaluate the contribution of various pyrazines to the flavor profile of wines. The study highlighted that compounds like this compound significantly influence the sensory attributes of wines, particularly in red varieties. The concentration levels typically found ranged from 5 to 50 ng/L, showcasing their importance in flavor chemistry .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within biological systems. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to modulation of metabolic pathways or inhibition of pathogen growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
